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Compound of Interest

Compound Name: DS-1971a

Cat. No.: B2355128

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of DS-1971a, a potent and selective inhibitor of the NaVv1.7
sodium channel, which is a key target for the treatment of neuropathic pain. The included
protocols offer detailed methodologies for key in vitro and in vivo experiments to facilitate
further research and development.

Pharmacokinetic Profile of DS-1971a

DS-1971a has been evaluated in several preclinical species, including mice, rats, dogs, and
monkeys, as well as in human clinical trials. It is characterized as a mixed substrate of
aldehyde oxidase (AO) and cytochrome P450 (P450) enzymes.

Preclinical Pharmacokinetics

DS-1971a has demonstrated moderate to high oral bioavailability in preclinical species. In
monkeys, the oral bioavailability is reported to be 35%, while in dogs, itis 77%.[1] The
metabolism of DS-1971a shows species-specific differences. In mice, the primary metabolism
is mediated by AO, whereas in monkeys and humans, P450 enzymes play a more significant
role.[2] Specifically, CYP2CS8 has been identified as the primary enzyme responsible for the
formation of a major human-specific (disproportionate) metabolite, M1.[3]
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Table 1: Preclinical Pharmacokinetic Parameters of DS-1971a (Oral Administration)

Oral
. Dose AUC Cmax Half-life . .
Species Tmax (h) Bioavaila
(mglkg) (ng-himL)  (ng/mL) (h) .
bility (%)
Data not Data not Data not Data not Data not
Mouse 10 ) ) ) ] )
available available available available available
Data not Data not Data not Data not Data not
Rat ] ) ) ) ] <1.6
available available available available available
Data not Data not Data not Data not Data not
Dog . . . . . 77
available available available available available
Data not Data not Data not Data not Data not
Monkey ) ) ) ) ) 35
available available available available available

Note: Specific quantitative data for AUC, Cmax, Tmax, and half-life in preclinical species are
not publicly available in the reviewed literature. The oral bioavailability in rats was noted to be
low.

Clinical Pharmacokinetics

Phase 1 clinical trials have been conducted in healthy male volunteers (NCT02107885 and
NCT02190058), and a Phase 2a study has been completed in patients with diabetic peripheral
neuropathic pain (NCT02673866). These studies have assessed the safety, tolerability, and
pharmacokinetics of DS-1971a. Following oral administration of radiolabeled DS-1971a to
healthy volunteers, the major circulating metabolites in plasma were identified as the P450-
mediated monoxidized metabolites M1 and M2, accounting for 27% and 10% of the total drug-
related exposure (AUC), respectively.[3]

Table 2: Human Pharmacokinetic Parameters of DS-1971a
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Population Dose AUC Cmax Tmax Half-life
Single

Healthy . Data not Data not Data not Data not
Ascending ) ) ) )

Volunteers available available available available
Doses

Healthy Multiple Data not Data not Data not Data not

Volunteers Doses available available available available

Patients with Data not Data not Data not Data not Data not

DPNP available available available available available

Note: Detailed quantitative pharmacokinetic data from human clinical trials are not publicly
available in the reviewed literature.

Pharmacodynamic Profile of DS-1971a

DS-1971a is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium
channel. This channel is predominantly expressed in peripheral sensory neurons and plays a
crucial role in pain signaling.

In Vitro Pharmacology

The inhibitory activity of DS-1971a on the NaV1.7 channel has been characterized using
electrophysiological techniques, such as patch-clamp assays, on cells expressing the human
NaV1.7 channel.

Table 3: In Vitro Inhibitory Activity of DS-1971a

Target Assay Type Cell Line IC50 (nM)
Patch-clamp .
Human NaVv1.7 ) HEK293 Data not available
Electrophysiology
Patch-clamp ]
Other NaV Subtypes ] HEK293 Data not available
Electrophysiology
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Note: Specific IC50 values for DS-1971a against NaV1.7 and other NaV subtypes are not
publicly available in the reviewed literature but it is described as a highly potent and selective
inhibitor.[1][4]

In Vivo Pharmacology

The analgesic efficacy of DS-1971a has been demonstrated in rodent models of neuropathic
pain, such as the partial sciatic nerve ligation (PSNL) model. In this model, oral administration
of DS-1971a has been shown to reverse thermal hyperalgesia.

Table 4: In Vivo Efficacy of DS-1971a in a Mouse Model of Neuropathic Pain (Partial Sciatic
Nerve Ligation)

% Reversal of

Dose (mg/kg, p.o.) Endpoint .
Hyperalgesia

10 Paw Withdrawal Latency Data not available

100 Paw Withdrawal Latency Data not available

Note: While preclinical efficacy has been demonstrated, specific quantitative dose-response
data are not publicly available in the reviewed literature.
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Caption: Mechanism of action of DS-1971a in inhibiting pain signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b2355128?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0073640
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0073640
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0073640
https://www.researchgate.net/publication/304169612_Neuropathic_Pain_Model_Partial_Sciatic_Nerve_Ligation_Model
https://pubmed.ncbi.nlm.nih.gov/16019946/
https://pubmed.ncbi.nlm.nih.gov/16019946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5159431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5159431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5159431/
https://www.benchchem.com/product/b2355128#pharmacokinetic-and-pharmacodynamic-modeling-of-ds-1971a
https://www.benchchem.com/product/b2355128#pharmacokinetic-and-pharmacodynamic-modeling-of-ds-1971a
https://www.benchchem.com/product/b2355128#pharmacokinetic-and-pharmacodynamic-modeling-of-ds-1971a
https://www.benchchem.com/product/b2355128#pharmacokinetic-and-pharmacodynamic-modeling-of-ds-1971a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2355128?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2355128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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